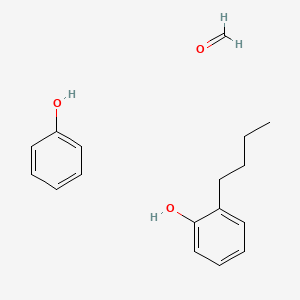
2-Butylphenol;formaldehyde;phenol
Description
Properties
CAS No. |
51732-68-4 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-butylphenol;formaldehyde;phenol |
InChI |
InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2 |
InChI Key |
ACVXCZQYLBDZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Related CAS |
51732-68-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with butylphenol and phenol, involves the condensation reaction between phenol, butylphenol, and formaldehyde. This reaction can be catalyzed by either acids or bases. The process typically involves the following steps :
Mixing: Phenol, butylphenol, and formaldehyde are mixed in a reactor.
Catalysis: An acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to catalyze the reaction.
Heating: The mixture is heated to a temperature between 70-100°C to facilitate the condensation reaction.
Polymerization: The reaction mixture is maintained at the desired temperature until the polymerization is complete.
Cooling and Recovery: The resulting polymer is cooled and recovered by filtration or precipitation.
Industrial Production Methods
In industrial settings, the production of phenol-formaldehyde resins involves large-scale reactors and continuous processing techniques. The process is optimized for high yield and purity, and involves strict control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with butylphenol and phenol, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Cross-linking: The polymer can form cross-linked structures through reactions with additional formaldehyde or other cross-linking agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Cross-linking: Additional formaldehyde or other aldehydes can be used as cross-linking agents
Major Products
Oxidation: Various oxidized derivatives of the polymer.
Substitution: Halogenated or nitrated derivatives of the polymer.
Cross-linking: Highly cross-linked, thermosetting polymer structures
Scientific Research Applications
Formaldehyde, polymer with butylphenol and phenol, has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy.
Medicine: Utilized in the production of medical adhesives and coatings.
Industry: Widely used in the manufacture of adhesives, coatings, and molding compounds .
Mechanism of Action
The mechanism of action of formaldehyde, polymer with butylphenol and phenol, involves the formation of strong covalent bonds between the phenolic units and formaldehyde. This results in a highly cross-linked, thermosetting polymer network. The molecular targets include the hydroxyl groups of phenol and butylphenol, which react with formaldehyde to form methylene and ether linkages .
Comparison with Similar Compounds
Phenol
Phenol (C₆H₅OH) is an aromatic alcohol with a hydroxyl group attached to a benzene ring. It serves as a foundational monomer in phenol-formaldehyde (PF) resins, which dominate applications in adhesives, laminates, and composites due to their thermal stability, mechanical strength, and flame resistance .
Formaldehyde
Formaldehyde (CH₂O) is a simple aldehyde that reacts with phenol to form methylene and methylene-ether bridges in PF resins. Its high reactivity and low cost make it indispensable in thermosetting polymers, though its toxicity and emissions regulations drive research into alternatives like glyoxal or furfural .
2-Butylphenol
2-Butylphenol (C₁₀H₁₄O) is a phenol derivative with a butyl substituent at the ortho position. Its steric hindrance reduces reactivity compared to phenol, making it less common in resins but relevant in specialty applications like surfactants or plasticizers.
Comparison with Similar Compounds
Phenol vs. Substituted Phenols
Key Findings :
- Lignin-based substitution (e.g., softwood kraft lignin) achieves 30–70% phenol replacement in resins but increases free formaldehyde content (up to 45% substitution raises free CH₂O by ~20%) due to fewer reactive ortho/para sites .
- Microwave-pyrolyzed bio-oil components (e.g., 4-methylcoumaril) reduce resin molecular weight, lowering anti-swelling efficiency (ASE) by 15–30% compared to pure PF resins .
Formaldehyde vs. Alternative Aldehydes
Key Findings :
2-Butylphenol vs. Other Alkylphenols
Key Findings :
- Alkylphenols with para-substituents (e.g., 4-cumylphenol) exhibit better resin compatibility due to accessible hydroxyl groups .
Data Tables
Table 1: Free Formaldehyde Content in Substituted PF Resins
| Phenol Substitution (%) | Free CH₂O (wt%) | Curing Temp (°C) |
|---|---|---|
| 0 (Pure PF) | 0.8–1.2 | 120–140 |
| 30 (Lignin-based) | 1.5–2.0 | 130–150 |
| 45 (Bio-oil-based) | 2.5–3.5 | 140–160 |
Table 2: Thermal Stability of PF Resins
| Resin Type | TGA Onset (°C) | Residual Mass (%) |
|---|---|---|
| Pure PF | 320 | 45 |
| 50% Lignin-PF | 290 | 38 |
| Molar-based Bio-oil-PF | 305 | 42 |
Data from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


